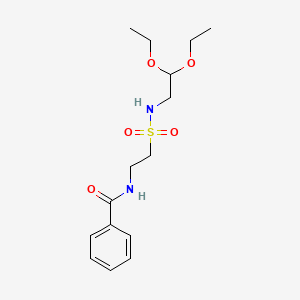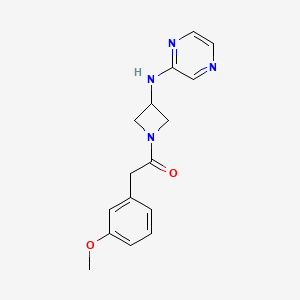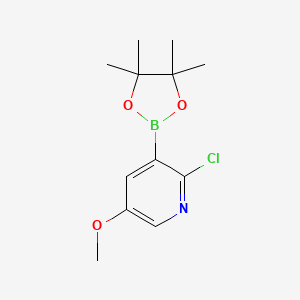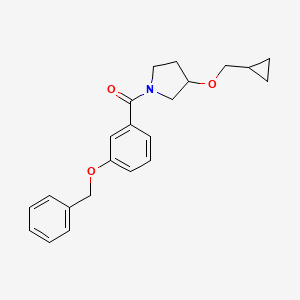
(R)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-tert-Butyl (3-amino-2-hydroxypropyl)carbamate” is a chemical compound with the CAS Number: 1042665-73-5 . It has a molecular weight of 190.24 and its IUPAC name is tert-butyl ®- (3-amino-2-hydroxypropyl)carbamate . This compound is typically stored in a dark place, sealed in dry, and under -20°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5,9H2,1-3H3, (H,10,12)/t6-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the presence of any charges.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 190.24 . The compound should be stored in a dark place, sealed in dry, and under -20°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Natural Product Intermediates : (R)-tert-Butyl (3-amino-2-hydroxypropyl)carbamate serves as an intermediate in the synthesis of natural products such as jaspine B, demonstrating cytotoxic activity against human carcinoma cell lines. The compound is synthesized from L-Serine through a multi-step process including esterification, Bn protection, Boc protection, TBS protection, reduction, Corey-Fuchs reaction, yielding a significant overall yield L. Tang et al., 2014.
Photoredox-Catalyzed Amination : Another application involves the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, establishing a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This method significantly broadens the compound's applications by facilitating downstream transformations Zhi-Wei Wang et al., 2022.
Biological and Medicinal Chemistry
Enzymatic Kinetic Resolution : The compound has been utilized in the enzymatic kinetic resolution via lipase-catalyzed transesterification reactions, leading to the optically pure enantiomers of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. This process demonstrates excellent enantioselectivity and provides a pathway to transform the resolved enantiomers into corresponding aminophenylethanols Leandro Piovan et al., 2011.
Antimycobacterial Activities : Certain derivatives of tert-butyl carbamate have shown antimycobacterial activities against M. tuberculosis. These studies emphasize the importance of the free amino group and the sulfonamide moiety for biological activity, highlighting a significant correlation between the compound's lipophilicity and its antimycobacterial efficacy M. Moreth et al., 2014.
Material Science and Polymer Chemistry
- Polymer Synthesis : Amine-terminated poly(L-lactide) (NH2-PLLA) polymers with various chain lengths have been successfully synthesized using sequential tert-butyl-N-(3-hydroxypropyl) carbamate initiated bulk ring-opening polymerization of L-lactide. This method facilitates the preparation of low to high molecular weight NH2-PLLA, suitable for initiating the polymerization of other compounds, thus proving its versatility in material science applications Mingjie Ju et al., 2011.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315-H318-H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). The precautionary statements associated with this compound include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P332+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R)-3-amino-2-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNOKWJGNPKUSE-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042665-73-5 |
Source


|
| Record name | tert-butyl N-[(2R)-3-amino-2-hydroxypropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2600604.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B2600605.png)
![Ethyl 3-([1,1'-biphenyl]-4-ylcarboxamido)benzofuran-2-carboxylate](/img/structure/B2600606.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2600608.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2600609.png)


![N-[cyano(3,4-dichlorophenyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2600619.png)


